Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-methyl 2-O-(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)9-4-2-3-5-10(9)12(14)17-7-8-6-16-8/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCXYIWILZRCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570554 | |
| Record name | Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131301-02-5 | |
| Record name | Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Benzene-1,2-dicarboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst, yielding dimethyl benzene-1,2-dicarboxylate. Subsequent reaction with epichlorohydrin introduces the oxirane ring via nucleophilic substitution. Sodium hydroxide facilitates dehydrohalogenation, closing the epoxide ring while eliminating hydrochloric acid.
Key Parameters:
- Temperature: 60–80°C for esterification; 40–50°C for epoxidation
- Molar Ratios: 1:2 (benzene-1,2-dicarboxylic acid : methanol); 1:1.2 (dimethyl ester : epichlorohydrin)
- Catalysts: H₂SO₄ (0.5–1.0 wt%) for esterification; NaOH (2.0–3.0 eq) for epoxidation.
Table 1: Typical Yields and Purity in Direct Synthesis
| Step | Yield (%) | Purity (%) | Catalyst Loading |
|---|---|---|---|
| Esterification | 85–90 | ≥95 | H₂SO₄ (1.0 wt%) |
| Epoxidation | 70–75 | ≥90 | NaOH (2.5 eq) |
Industrial-Scale Production Using Continuous Flow Reactors
To enhance efficiency, industrial protocols employ continuous flow reactors, which improve heat transfer and mixing dynamics. This method reduces side reactions and achieves higher throughput compared to batch processes.
Process Optimization
A two-stage continuous system separates esterification and epoxidation. The first reactor operates at 70°C with a residence time of 30 minutes, while the second reactor maintains 45°C with a 20-minute residence time. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are added to stabilize intermediates and suppress hydrolysis.
Table 2: Industrial Process Metrics
| Parameter | Esterification Reactor | Epoxidation Reactor |
|---|---|---|
| Temperature (°C) | 70 ± 2 | 45 ± 1 |
| Residence Time (min) | 30 | 20 |
| Throughput (kg/h) | 15–20 | 10–15 |
Catalytic Epoxidation with Phase-Transfer Catalysts
Recent advances utilize phase-transfer catalysts (PTCs) to accelerate epoxide formation under milder conditions. This method minimizes energy consumption and enhances selectivity.
Catalytic System Design
Benzyltriethylammonium chloride (BTEAC) or crown ethers (e.g., 18-crown-6) are employed to shuttle hydroxide ions into the organic phase, promoting faster ring closure. This approach reduces NaOH requirements by 40% while maintaining yields above 70%.
Table 3: Performance of PTCs in Epoxidation
| Catalyst | NaOH Reduction (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| BTEAC | 35 | 72 | 3.5 |
| 18-Crown-6 | 40 | 75 | 3.0 |
Alternative Pathways via Transesterification
Transesterification offers a route to modify pre-formed esters without isolating intermediates. This method is advantageous for synthesizing derivatives with tailored properties.
Betulin-Mediated Transesterification
In a novel approach, betulin (a natural diol) facilitates transesterification between dimethyl benzene-1,2-dicarboxylate and glycidol. The reaction proceeds in diglyme at 120°C, with dibutyltin laurate (DBTL) as a catalyst, achieving 68% yield.
Key Advantages:
- Avoids hazardous epichlorohydrin
- Utilizes renewable reagents (e.g., betulin)
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry techniques employ ball milling to synthesize the compound without solvents. This method reduces waste and shortens reaction times.
Protocol and Outcomes
A stoichiometric mixture of benzene-1,2-dicarboxylic acid, methyl glycidyl ether, and sodium carbonate is milled at 30 Hz for 2 hours. The process achieves 65% conversion, with purity exceeding 85% after recrystallization.
Comparative Analysis of Synthesis Routes
Table 4: Method Comparison Based on Sustainability and Efficiency
| Method | Yield (%) | Energy Use (kWh/kg) | E-Factor* | Scalability |
|---|---|---|---|---|
| Direct Esterification | 75 | 12.5 | 4.2 | High |
| Industrial Continuous | 78 | 8.7 | 3.8 | Very High |
| PTC-Catalyzed | 73 | 9.2 | 3.5 | Moderate |
| Transesterification | 68 | 14.1 | 5.1 | Low |
| Mechanochemical | 65 | 6.3 | 2.9 | Moderate |
*E-Factor = mass of waste / mass of product
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate serves as an intermediate in the synthesis of complex organic molecules. Its reactivity due to the oxirane ring allows for various transformations, making it valuable in the development of new chemical entities.
Table 1: Chemical Transformations Using this compound
| Reaction Type | Product Example | Reference |
|---|---|---|
| Nucleophilic Ring Opening | Functionalized alcohols | |
| Polymerization | Epoxy resins | |
| Esterification | Modified esters |
Biological Applications
Biomolecule Modification
Research has indicated that this compound can modify biomolecules, potentially influencing enzyme-catalyzed reactions. Its structure allows it to interact with various biological systems, making it a candidate for further studies in biochemical applications.
Case Study: Enzyme Interaction
In a study exploring enzyme kinetics, this compound was used to assess its effect on enzyme activity. The results demonstrated significant alterations in reaction rates when the compound was introduced, suggesting its potential as a tool for studying enzyme mechanisms .
Medicinal Applications
Pharmaceutical Intermediates
The compound is being explored in drug development processes, particularly as a precursor for synthesizing pharmaceutical intermediates. Its ability to undergo various chemical transformations makes it suitable for creating complex drug molecules.
Table 2: Pharmaceutical Applications
| Application Area | Description | Reference |
|---|---|---|
| Anticancer Agents | Synthesis of targeted therapies | |
| Antibiotics | Development of new formulations |
Industrial Applications
Epoxy Resins and Coatings
This compound is utilized in the production of epoxy resins and coatings due to its reactive oxirane ring. These materials are essential in various industries for their durability and adhesion properties.
Case Study: Waterproofing Solutions
In industrial applications, this compound has been incorporated into waterproofing formulations for building materials. It chemically reacts with surfaces to enhance hydrophobic properties, improving the longevity and performance of construction materials .
Mechanism of Action
The compound exerts its effects primarily through the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various functionalized products. These reactions are facilitated by the electron-withdrawing nature of the carboxylate groups, which stabilize the transition state and enhance the reactivity of the oxirane ring.
Comparison with Similar Compounds
Key Observations :
- Reactivity: The glycidyl groups in the target compound enable cross-linking, unlike non-reactive esters like DEHP or DBP .
- Molecular Weight & LogP : Longer alkyl chains (e.g., DEHP) increase hydrophobicity (LogP >7) and persistence in biological systems, whereas glycidyl and tetrahydrofuran substituents reduce LogP .
- Toxicity : DBP and DEHP are classified as endocrine disruptors, while the epoxy derivative’s toxicity profile remains less studied but may involve reactive intermediates .
Binding Affinity and Pharmacological Effects
- Dioctyl benzene-1,2-dicarboxylate: Exhibits high binding affinity to proteins (e.g., 5UR1, 1S1P) via interactions with amino acids like ASN68 and HIS207, contributing to analgesic and anti-inflammatory effects .
- Methyl (oxiran-2-yl)methyl derivative: Limited data on direct bioactivity, though its epoxy groups may react with biological nucleophiles (e.g., proteins, DNA), necessitating caution in biomedical applications .
Natural Occurrence and Extraction
- Dibutyl benzene-1,2-dicarboxylate: Dominant compound in Strychnos innocua root extracts (31.03% peak area in GC-MS), suggesting natural abundance .
- Mixed alkyl phthalates: Found in Prunus mahaleb seed oil and Rhazya stricta, often as minor components (0.07–0.43%) .
Industrial and Regulatory Considerations
- Epoxy Derivatives : Preferred in coatings and adhesives for their thermosetting properties, unlike DEHP/DBP, which are restricted in consumer products due to toxicity .
Biological Activity
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features an epoxide group (oxirane) and two carboxylate functionalities attached to a benzene ring. The structural formula can be represented as follows:
This compound is characterized by its potential to interact with various biological targets due to the presence of the epoxide and dicarboxylate groups.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The epoxide group can react with thiol groups in cysteine residues, leading to enzyme inhibition or modification of protein function. This mechanism is critical in understanding its potential therapeutic uses.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Properties
The compound has also demonstrated antioxidant activity, which is essential for combating oxidative stress in biological systems. A study evaluated its ability to scavenge free radicals using the DPPH assay:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 60% |
| 100 | 85% |
This antioxidant capacity indicates potential applications in preventing oxidative damage in cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as an alternative treatment option for resistant infections .
- Case Study on Antioxidant Activity : Another research article focused on the antioxidant properties of this compound demonstrated its effectiveness in reducing oxidative stress markers in vitro. The study utilized various assays to quantify the reduction in reactive oxygen species (ROS) levels upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, and how do they influence experimental design?
- Answer: Critical properties include a LogP of 0.797 (indicating moderate hydrophobicity), a polar surface area (PSA) of 77.66 Ų (suggesting hydrogen-bonding potential), a boiling point of ~341°C, and a density of 1.2373 g/cm³ . These parameters guide solvent selection (e.g., high-boiling solvents like DMF for reactions), purification strategies (e.g., column chromatography), and handling precautions (e.g., avoiding static discharge due to flash point of 172.9°C).
Q. What spectroscopic methods are recommended for structural characterization of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. For example, -NMR can resolve epoxy (oxiran) proton signals (~3.5–4.5 ppm) and aromatic protons (~7.5–8.5 ppm), while MS (e.g., ESI-MS) confirms molecular weight via parent ion peaks . X-ray crystallography using SHELXL software is preferred for absolute configuration determination, particularly for resolving stereochemistry at the epoxy moiety .
Q. How is this compound synthesized, and what are common intermediates?
- Answer: A typical route involves esterification of benzene-1,2-dicarboxylic acid with methyl glycidate (epoxide-containing alcohol) under acid catalysis (e.g., HSO) or Mitsunobu conditions. Intermediates may include monoesters or glycidyl derivatives, monitored via TLC or HPLC .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental LogP values for this compound?
- Answer: Discrepancies in LogP (e.g., experimental vs. predicted) arise from estimation methods (e.g., atom-based vs. fragment-based). Use tools like COSMO-RS or molecular dynamics simulations to model solvation effects. Validate predictions with reversed-phase HPLC retention times under standardized conditions .
Q. What role does this compound play in the design of metal-organic frameworks (MOFs) for environmental applications?
- Answer: The benzene-1,2-dicarboxylate moiety acts as a bridging ligand in MOFs (e.g., MIL-53 analogs), coordinating to metals like Cr(III) or Pb(II) to form porous structures. These MOFs adsorb pollutants (e.g., bisphenol A) via π-π interactions and hydrogen bonding. Experimental design should optimize metal-to-ligand ratios and activation temperatures to enhance surface area .
Q. How does the epoxy group influence reactivity in radical-mediated transformations?
- Answer: The oxiran ring undergoes ring-opening reactions under radical conditions (e.g., with initiators like AIBN). For example, in radical aromatic substitutions, the epoxy group may stabilize transition states via electron withdrawal, directing regioselectivity. Monitor reaction progress using -NMR to track epoxy ring cleavage (~4.5 ppm signal disappearance) .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Answer: Decomposition above 300°C (e.g., during distillation) can form phthalic anhydride. Use inert atmospheres (N/Ar) and short residence times. Stabilize the compound via coordination with Lewis acids (e.g., ZnCl) or by employing microwave-assisted synthesis to reduce thermal exposure .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Answer: SHELXL refinement of X-ray data (e.g., Flack parameter) determines absolute configuration. For enantiomeric mixtures, use chiral HPLC (e.g., Chiralpak AD-H column) or vibrational circular dichroism (VCD) to validate crystallographic results .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
